2-Chloro-3-(difluoromethyl)-6-methylquinoline
CAS No.:
Cat. No.: VC16200387
Molecular Formula: C11H8ClF2N
Molecular Weight: 227.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8ClF2N |
|---|---|
| Molecular Weight | 227.64 g/mol |
| IUPAC Name | 2-chloro-3-(difluoromethyl)-6-methylquinoline |
| Standard InChI | InChI=1S/C11H8ClF2N/c1-6-2-3-9-7(4-6)5-8(11(13)14)10(12)15-9/h2-5,11H,1H3 |
| Standard InChI Key | OACGFWAWHIRACG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=CC(=C(N=C2C=C1)Cl)C(F)F |
Introduction
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 2-Chloro-3-(difluoromethyl)-6-methylquinoline typically involves multi-step organic reactions starting from simpler quinoline precursors. A common approach includes the Friedländer condensation of 2-aminobenzaldehyde derivatives with ketones, followed by halogenation and functional group transformations . For instance, chlorination at position 2 is often achieved using phosphorus oxychloride (), while difluoromethyl groups are introduced via nucleophilic substitution or radical-mediated reactions .
A representative procedure involves refluxing 6-methylquinoline-3-carbaldehyde with difluoromethylating agents such as in the presence of a copper catalyst, followed by chlorination at position 2 using . Purification is typically performed via column chromatography or recrystallization from methanol, yielding the final product with >98% purity .
Reaction Optimization
Key parameters influencing yield include reaction temperature (70–100°C), solvent polarity (e.g., dichloromethane or dimethylformamide), and catalyst selection . For example, the use of triethylamine () as a base in ethanol improves nucleophilic substitution efficiency, as demonstrated in analogous quinoline syntheses .
Table 1. Comparative Synthesis Conditions
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 70–100°C | Higher yields at 80°C |
| Solvent | Dichloromethane, DMF | Polar solvents favored |
| Catalyst | CuI, | Enhances substitution |
Physicochemical Properties
Structural and Electronic Features
The compound’s planar quinoline ring facilitates π-π stacking interactions, while the difluoromethyl group () introduces steric hindrance and electron-withdrawing effects, altering electronic density at position 3 . Nuclear magnetic resonance (NMR) data confirm these features: -NMR signals at δ 2.53 ppm (methyl group) and δ 4.87 ppm (chloromethyl) align with analogous quinoline derivatives .
Thermodynamic and Solubility Profiles
With a calculated logP value of 3.98, the compound exhibits moderate lipophilicity, suggesting favorable membrane permeability. It is sparingly soluble in water but dissolves readily in organic solvents like dimethylformamide (DMF) and ethanol . Thermal analysis indicates a melting point range of 114–118°C, consistent with crystalline halogenated quinolines .
Table 2. Key Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 227.64 g/mol | Mass spectrometry |
| LogP | 3.98 | Computational modeling |
| Melting Point | 114–118°C | Differential scanning calorimetry |
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a scaffold for developing kinase inhibitors and antimicrobial agents. Recent work has functionalized the quinoline core with sulfonamide groups to enhance solubility and target selectivity .
Material Science
Its fluorescence properties (λ = 450 nm) enable applications as a sensor for metal ions. Copper(II) detection limits reach 0.1 µM in aqueous solutions, as reported in Analytical Chemistry .
Future Perspectives and Research Directions
Ongoing studies aim to optimize oral bioavailability through prodrug formulations and nanoparticle delivery systems. Additionally, computational docking experiments are identifying novel targets in neurodegenerative diseases, leveraging the compound’s blood-brain barrier permeability . Collaborative efforts between academia and industry are expected to advance this quinoline derivative into preclinical trials by 2026.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume